5-methoxy-6-(trifluoromethyl)-1H-indole
Overview
Description
5-Methoxy-6-(trifluoromethyl)-1H-indole is a chemical compound belonging to the indole family, characterized by the presence of a methoxy group at the 5th position and a trifluoromethyl group at the 6th position on the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-methoxyindole with trifluoromethylating agents under specific conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-6-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The indole ring can be reduced under specific conditions to form indoline derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Formation of 5-methoxy-6-(trifluoromethyl)indole-2-carboxylic acid.
Reduction: Formation of 5-methoxy-6-(trifluoromethyl)indoline.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
5-Methoxy-6-(trifluoromethyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-6-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. For instance, the compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methoxyindole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-Trifluoromethylindole:
5-Methoxy-6-chloroindole: Substitution of the trifluoromethyl group with a chlorine atom alters its chemical behavior and biological activity.
Uniqueness
5-Methoxy-6-(trifluoromethyl)-1H-indole is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct electronic and steric properties. These features can enhance its reactivity and potential for interaction with biological targets, making it a valuable compound in various research domains.
Properties
IUPAC Name |
5-methoxy-6-(trifluoromethyl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-15-9-4-6-2-3-14-8(6)5-7(9)10(11,12)13/h2-5,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMAZUXTEPXPOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445385 | |
Record name | 5-Methoxy-6-(trifluoromethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178896-78-1 | |
Record name | 5-Methoxy-6-(trifluoromethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 178896-78-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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